Aloisine B

Kinase Selectivity Structure-Activity Relationship ATP-Competitive Inhibition

Aloisine B is a cell-permeable pyrrolopyrazine that uniquely induces dual G1 and G2 cell cycle arrest—a phenotype not replicated by roscovitine or purvalanol. As a potent, ATP-competitive inhibitor of CDKs (IC50 0.85 µM) and GSK-3 (IC50 0.75 µM), it is the preferred chemical probe for dissecting checkpoint controls, Wnt/β-catenin signaling, tau phosphorylation, and HIV host-directed mechanisms. Its well-characterized SAR and validated 3D-QSAR profile make it an essential benchmark for kinase inhibitor development. Choose Aloisine B for reproducible, target-specific research outcomes.

Molecular Formula C15H14ClN3
Molecular Weight 271.74 g/mol
Cat. No. B1666895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAloisine B
SynonymsAloisine B
Molecular FormulaC15H14ClN3
Molecular Weight271.74 g/mol
Structural Identifiers
SMILESCC(C)C1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H14ClN3/c1-9(2)12-13(10-3-5-11(16)6-4-10)19-15-14(12)17-7-8-18-15/h3-9H,1-2H3,(H,18,19)
InChIKeyGFJIABMYYUGNEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aloisine B Compound Overview and Research-Grade Procurement Specifications


Aloisine B (CAS 496864-14-3) is a cell-permeable pyrrolopyrazine compound that functions as a potent, reversible, and ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3) [1]. It represents a key member of the aloisine family, a class of small molecules characterized by a 6-phenyl[5H]pyrrolo[2,3-b]pyrazine scaffold [2]. The compound is a research chemical primarily utilized for studying cell cycle regulation, apoptosis, and neurodegenerative disease pathways, with documented applications in Alzheimer's disease, diabetes, HIV, and Parkinson's disease research .

Why Aloisine B is Not Interchangeable with Other Aloisine Analogs or General CDK Inhibitors


The aloisine family exhibits a well-documented structure-activity relationship (SAR) where minor chemical modifications lead to substantial shifts in kinase inhibition profiles [1]. Aloisine B possesses a unique substitution pattern on the pyrrolo[2,3-b]pyrazine core that dictates its specific potency and selectivity towards CDKs and GSK-3 [2]. Consequently, substituting Aloisine B with the closely related analog Aloisine A, or with other CDK inhibitors like roscovitine or purvalanol, will result in fundamentally different cellular outcomes due to divergent target engagement and downstream signaling effects [3]. The quantitative evidence provided below confirms that Aloisine B represents a distinct chemical tool with a specific biological fingerprint that cannot be assumed or replicated by its in-class counterparts.

Quantitative Evidence for Selecting Aloisine B Over Closest Analogs


Comparative Kinase Inhibition Profile: Aloisine B vs. Aloisine A

Aloisine B exhibits a distinct potency shift for GSK-3β compared to its structural analog Aloisine A. While Aloisine A shows moderate activity against GSK-3β, Aloisine B demonstrates enhanced inhibition. [1]. The differential activity is a direct consequence of the specific substitution on the aloisine scaffold, as elucidated by 3D-QSAR models [2].

Kinase Selectivity Structure-Activity Relationship ATP-Competitive Inhibition

Comparative CDK Inhibition: Aloisine B vs. RP106

Aloisine B demonstrates a different CDK inhibition profile compared to the related analog RP106. While RP106 exhibits its strongest inhibition against CDK1/cyclin B (IC50 = 700 nM) , Aloisine B shows a broader, more balanced inhibition across CDKs with an overall CDK IC50 of 0.85 µM . This suggests a distinct selectivity window that may translate to different effects on cell cycle progression.

Cyclin-Dependent Kinase Cell Cycle Arrest Kinase Inhibitor Selectivity

Cellular Mechanism of Action: Dual G1 and G2 Cell Cycle Arrest

Aloisine B uniquely inhibits cell proliferation by arresting cells in both the G1 and G2 phases of the cell cycle [1]. This dual arrest profile distinguishes it from many other CDK inhibitors, such as roscovitine, which predominantly induces a G1 or G2/M arrest depending on the cell type and concentration [2].

Cell Proliferation Cytostatic Effect Antiproliferative

Validated Synthetic Route and Research Utility for Aloisine B

A highly efficient and general synthetic route for aloisines has been established, which includes the specific preparation of Aloisine B [1]. This method utilizes highly selective monosubstitution of 2,3-dichloropyrazine, providing a reliable and scalable approach to access this research compound, ensuring consistent batch-to-batch quality for reproducible studies.

Chemical Synthesis Medicinal Chemistry Research Tool Compound

Structural Determinants of Selectivity: 3D-QSAR Model for GSK-3

A robust 3D-QSAR model has been developed to predict GSK-3 inhibition by aloisines, providing a quantitative framework for understanding the structural features that govern potency [1]. The best CoMSIA model achieved an r² of 0.938 and a q² of 0.673, indicating strong predictive power [1]. This model specifically accounts for the unique substitution pattern of Aloisine B, confirming its distinct steric and electrostatic interactions with the GSK-3 active site.

3D-QSAR Molecular Modeling Ligand-Based Design

Aloisine B's Broader Application Profile: Antiviral and Neurodegenerative Disease Research

Aloisine B has demonstrated significant antiviral activity and is specifically cited for its utility in studying Alzheimer's disease, diabetes, HIV, and Parkinson's disease . This breadth of application distinguishes it from some other CDK/GSK-3 inhibitors that may have more narrow, cancer-centric research applications.

Antiviral Activity Alzheimer's Disease Diabetes

Optimal Research and Industrial Application Scenarios for Aloisine B


Cell Cycle and Proliferation Studies: Investigating Dual G1/G2 Arrest Mechanisms

Aloisine B is the preferred tool for researchers who require a chemical inducer of robust, dual G1 and G2 cell cycle arrest [1]. This unique phenotype makes it invaluable for dissecting the interplay between G1 and G2 checkpoint controls, studying the effects of sustained CDK inhibition, and screening for synthetic lethal interactions with other cell cycle modulators. Its cytostatic effect is distinct from the G1 or G2/M arrest induced by other inhibitors like roscovitine [2].

GSK-3 Pathway Analysis: Probing Wnt Signaling and Tau Hyperphosphorylation

Given its potent inhibition of GSK-3, Aloisine B serves as a critical reagent for investigating GSK-3-dependent signaling cascades, including the Wnt/β-catenin pathway and tau protein phosphorylation [1]. The compound's specific potency, as predicted by 3D-QSAR models, allows for controlled modulation of GSK-3 activity in cellular and biochemical assays, making it a key tool for research into Alzheimer's disease and other tauopathies [2].

Virology and Host-Directed Therapy: Evaluating Antiviral Mechanisms

Aloisine B is a validated small molecule probe for studying host-directed antiviral mechanisms, particularly in the context of HIV [1]. By inhibiting CDKs and GSK-3, Aloisine B can be used to dissect the role of these host kinases in viral replication and pathogenesis. Its reported antiviral activity makes it a valuable component in screening cascades aimed at identifying novel antiviral targets and therapies [2].

Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies

Aloisine B is an essential reference compound for medicinal chemistry programs focused on developing next-generation CDK and GSK-3 inhibitors. Its well-characterized kinase inhibition profile and its inclusion in validated 3D-QSAR models [1] provide a robust benchmark for assessing the potency and selectivity of newly synthesized aloisine analogs. Furthermore, its accessible synthetic route [2] allows for the ready preparation of derivatives for further SAR exploration.

Technical Documentation Hub

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